molecular formula C18H14N4O2S B2992795 6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338413-93-7

6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2992795
CAS No.: 338413-93-7
M. Wt: 350.4
InChI Key: PUZCWSZZLRHLMO-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • A 4-nitrophenyl group at position 6, contributing electron-withdrawing properties.
  • A carbonitrile group at position 3, enhancing polarity and metabolic stability .

The compound is cataloged under multiple synonyms (e.g., ZINC4051967, AKOS005088512) and is commercially available, indicating its relevance in medicinal chemistry screening .

Properties

IUPAC Name

6-(4-nitrophenyl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-11-16-15-7-10-21(13-3-5-14(6-4-13)22(23)24)12-17(15)25-18(16)20-8-1-2-9-20/h1-6,8-9H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCWSZZLRHLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, based on a review of available literature.

The molecular formula for this compound is C18H14N4O2SC_{18}H_{14}N_{4}O_{2}S, with a molecular weight of 350.394 g/mol. The compound exhibits a density of approximately 1.4 g/cm³ and has a boiling point around 627.5 °C at 760 mmHg .

Synthesis

The synthesis of this compound has been achieved through various methods involving the reaction of pyrrole derivatives with thieno-pyridine frameworks. Research indicates that modifications in the substituents can significantly influence the biological activity of the resulting compounds .

Antiinflammatory Activity

One of the notable biological activities attributed to this compound is its anti-inflammatory potential. In studies evaluating lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat models, several derivatives exhibited significant inhibitory effects. This suggests that compounds within this class may serve as lead molecules for developing anti-inflammatory drugs .

Antimicrobial Properties

Research has also explored the antimicrobial properties of related tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Case Studies

  • Inhibition of TNF-alpha Production : A study highlighted that specific derivatives of tetrahydrothieno[2,3-c]pyridine significantly reduced TNF-alpha levels in LPS-stimulated rat whole blood assays. This finding points to their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation reported that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens. This broad-spectrum antimicrobial effect underscores the versatility of these compounds in therapeutic applications .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeModel/AssayResult
6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)Anti-inflammatoryRat whole blood (LPS-stimulated)Significant TNF-alpha inhibition
Tetrahydrothieno[2,3-c]pyridine derivativesAntimicrobialBacterial and fungal assaysBroad-spectrum activity
Various analogsCytotoxicityCancer cell linesVariable efficacy

Comparison with Similar Compounds

Key Observations:

Functional Analogues with Nitrophenyl and Heterocyclic Substituents

Compound Name Core Structure Substituents/R Groups Molecular Formula Activity/Application Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 7-(4-nitrophenyl), 8-cyano, diethyl ester C28H26N4O6 Structural complexity; no reported bioactivity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-...-carbonitrile Pyridine 6-(4-chlorophenyl), 2-sulfanyl, 4-CF3 C20H12ClF3N2S Trifluoromethyl group for metabolic stability
4-(4-Nitrophenyl)-6-(tetrahydronaphthalenyl)-...-glucopyranosylthio) Pyridine 4-nitrophenyl, glucopyranosylthio C31H31N3O9S Glycosylation for solubility

Key Observations:

  • Nitrophenyl Utility : The 4-nitrophenyl group is recurrent in analogues (e.g., ), often employed for its electron-withdrawing effects and role in π-π stacking.
  • Heterocyclic Diversity: Pyridine and imidazopyridine cores demonstrate broader applicability, whereas the tetrahydrothieno[2,3-c]pyridine core in the target compound offers conformational rigidity .

Pharmacological Activity Comparison

Compound Class TNF-α Inhibition Anticancer/Anti-inflammatory Synthetic Yield Reference
Target Compound Not reported Not reported Not reported
Tetrahydrothieno[2,3-c]pyridine derivatives IC50: 0.2–1.0 µM Adjuvant-induced arthritis suppression 60–85%
Pyranopyrazole carbonitriles Not reported Anticancer (in vitro) 80%

Key Findings:

  • Synthetic Feasibility: Pyranopyrazole carbonitriles achieve high yields (80%), suggesting optimizable routes for the target compound .

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